molecular formula C7H6BrClO B1373858 (2-Bromo-3-chlorophenyl)methanol CAS No. 1232407-29-2

(2-Bromo-3-chlorophenyl)methanol

Cat. No.: B1373858
CAS No.: 1232407-29-2
M. Wt: 221.48 g/mol
InChI Key: ZXQXFGIIUDAGJU-UHFFFAOYSA-N
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Description

(2-Bromo-3-chlorophenyl)methanol: is an organic compound that belongs to the class of halogenated phenylmethanols It is characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, with a hydroxyl group (-OH) attached to the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing (2-Bromo-3-chlorophenyl)methanol involves the Grignard reaction.

    Halogenation: Another approach involves the halogenation of phenylmethanol derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or halogenation processes, optimized for yield and purity. These methods often require precise control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-Bromo-3-chlorophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbons.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Major Products:

    Oxidation: Formation of (2-Bromo-3-chlorophenyl)aldehyde or (2-Bromo-3-chlorophenyl)ketone.

    Reduction: Formation of (2-Bromo-3-chlorophenyl)methane.

    Substitution: Formation of various substituted phenylmethanols depending on the nucleophile used.

Comparison with Similar Compounds

  • (2-Bromo-4-chlorophenyl)methanol
  • (3-Bromo-2-chlorophenyl)methanol
  • (2-Bromo-3-fluorophenyl)methanol

Comparison:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis

Properties

IUPAC Name

(2-bromo-3-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c8-7-5(4-10)2-1-3-6(7)9/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQXFGIIUDAGJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729412
Record name (2-Bromo-3-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232407-29-2
Record name (2-Bromo-3-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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